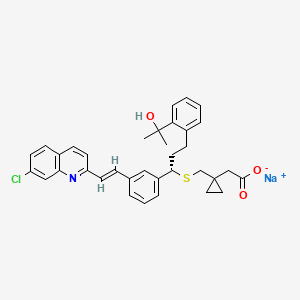

ent-Montelukast Sodium Salt

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

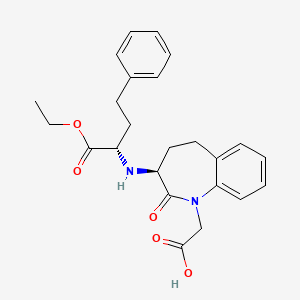

“ent-Montelukast Sodium Salt” is the S-enantiomer of Montelukast . It is also referred to as MK-0476 . These are compounds generated by the body that have the potential to induce inflammation within the air passages . It has been employed in various studies, including investigations into the impact of leukotrienes on airway inflammation and bronchoconstriction .

Synthesis Analysis

The synthesis of Montelukast Sodium involves several steps. One study demonstrated the ICS sparing potential of Montelukast . Another study discussed the synthesis, characterization, spectral, thermal analysis, and biological activity of Montelukast Sodium and its metal complexes . A patent also described a process for the preparation of Montelukast Sodium .

Molecular Structure Analysis

The molecular structure of Montelukast Sodium has been analyzed in several studies . The unit cell contains two symmetry-independent molecules, which are connected to long ribbons along the c-axis via hydrogen bonds .

Chemical Reactions Analysis

A study has developed a method for determining the Montelukast Sodium-related impurities in a tablet dosage form using reverse-phase high-performance liquid chromatography (RP-HPLC) method .

Wissenschaftliche Forschungsanwendungen

Asthma Management

ent-Montelukast Sodium Salt: is widely recognized for its role in asthma management. As a leukotriene antagonist, it helps in reducing bronchoprotective, anti-inflammatory, and anti-allergic responses, making it a valuable alternative therapy for asthma across various age groups .

Allergic Rhinitis

This compound is also used in the treatment of allergic rhinitis. It works by blocking the action of leukotrienes, which are substances in the body that cause the symptoms of allergic rhinitis .

Bronchoprotection

The bronchoprotective properties of ent-Montelukast Sodium Salt make it a candidate for protecting against bronchoconstriction in respiratory conditions, providing a therapeutic benefit in conditions where airway constriction is a primary concern .

Anti-Inflammatory Applications

Its anti-inflammatory effects are beneficial in reducing inflammation in the airways, which can help in the management of chronic obstructive pulmonary disease (COPD) and other inflammatory respiratory disorders .

Pediatric Therapy

Considering its safety profile, ent-Montelukast Sodium Salt is being explored for pediatric use, especially in young children who may face challenges with traditional oral solid dosage forms .

Drug Delivery Systems

Emerging strategies for the delivery of montelukast include the formation of supramolecular adducts with cyclodextrins, encapsulation in nanoparticles, and liposomes, aiming to enhance bioavailability and physico-chemical stability .

Chronotherapeutic Systems

The development of chronotherapeutic systems that align the drug release with the circadian rhythm of asthma symptoms is another innovative application, potentially improving patient compliance and drug efficacy .

Localized Treatment

New dosage forms are being designed for non-enteric absorption, with some aimed for absorption in the oral cavity and others for local action in the nasal mucosa or pulmonary epithelium, which could lead to more targeted and effective treatments .

Wirkmechanismus

- ent-Montelukast Sodium Salt is a leukotriene receptor antagonist (LTRA) that primarily targets the cysteinyl leukotriene receptor CysLT1 .

Target of Action

Mode of Action

Zukünftige Richtungen

Montelukast Sodium is a leukotriene antagonist of growing interest as an alternative therapy for asthma across different age groups due to its bronchoprotective, anti-inflammatory, and anti-allergic properties . It is currently commercialized only in oral solid dosage forms, which may pose challenges in administration to children of young age or patients suffering from dysphagia . Emerging strategies for the delivery of Montelukast are being explored to circumvent these limitations .

Eigenschaften

IUPAC Name |

sodium;2-[1-[[(1S)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H36ClNO3S.Na/c1-34(2,40)30-9-4-3-7-25(30)13-17-32(41-23-35(18-19-35)22-33(38)39)27-8-5-6-24(20-27)10-15-29-16-12-26-11-14-28(36)21-31(26)37-29;/h3-12,14-16,20-21,32,40H,13,17-19,22-23H2,1-2H3,(H,38,39);/q;+1/p-1/b15-10+;/t32-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBFBRXGCXUHRJY-YBGTYPRZSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)[O-])O.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C1=CC=CC=C1CC[C@@H](C2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)[O-])O.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H35ClNNaO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

608.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ent-Montelukast Sodium Salt | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl 3-(4-(2-(6-amino-9-((3aR,4R,6S,6aS)-6-(ethylcarbamoyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-9H-purin-2-ylamino)ethyl)phenyl)propanoate](/img/structure/B1140926.png)